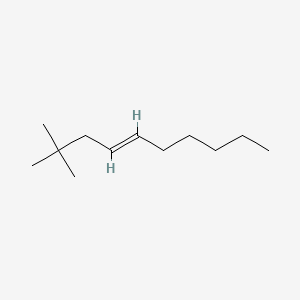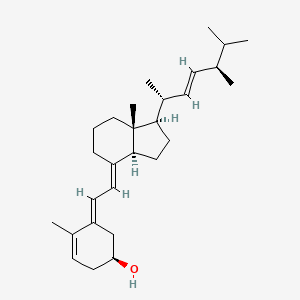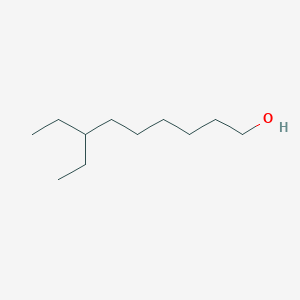
7-Ethyl-1-nonanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-1-nonanol is an organic compound belonging to the family of alcohols. It is characterized by a hydroxyl group (-OH) attached to a nonane chain with an ethyl substituent at the seventh carbon position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Ethyl-1-nonanol can be synthesized through several methods. One common approach involves the hydroformylation of octenes, followed by hydrogenation. This process typically requires catalysts such as rhodium or cobalt complexes and operates under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the dimerization of butenes to form octenes, which are then subjected to hydroformylation and hydrogenation. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-1-nonanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into alkanes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
7-Ethyl-1-nonanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of surfactants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Ethyl-1-nonanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of biological molecules. Its effects are mediated through its ability to modify the properties of cell membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
1-Nonanol: A primary alcohol with a similar structure but without the ethyl substituent.
2-Ethyl-1-hexanol: Another alcohol with a shorter carbon chain and an ethyl substituent at the second position.
Uniqueness
7-Ethyl-1-nonanol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and ethyl substituent contribute to its hydrophobicity and reactivity, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C11H24O |
|---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
7-ethylnonan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-11(4-2)9-7-5-6-8-10-12/h11-12H,3-10H2,1-2H3 |
InChI Key |
JNZFLHPHQULXRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


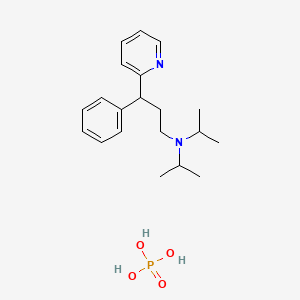
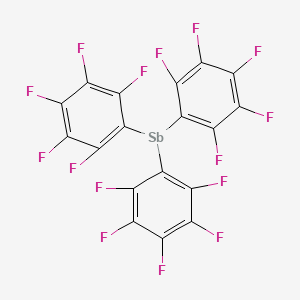


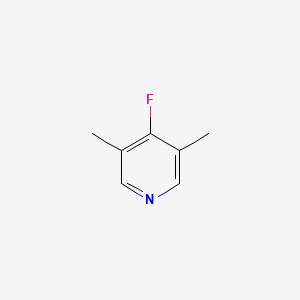
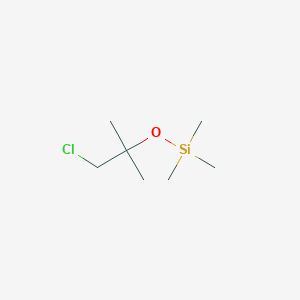
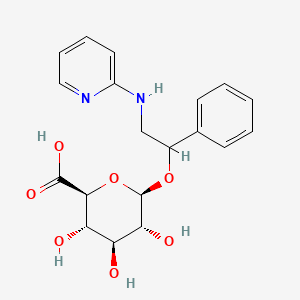
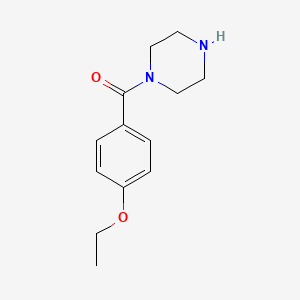
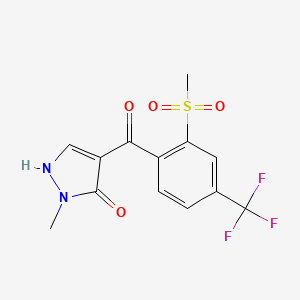
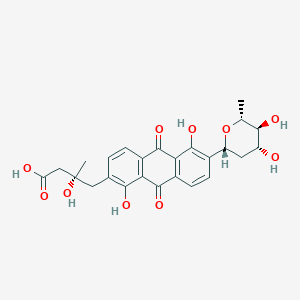
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13421322.png)
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;hydrate](/img/structure/B13421327.png)
